molecular formula C8H10ClNO B183563 (5-Chloro-2-methoxyphenyl)methanamine CAS No. 181473-92-7

(5-Chloro-2-methoxyphenyl)methanamine

Cat. No.: B183563
CAS No.: 181473-92-7
M. Wt: 171.62 g/mol
InChI Key: GIGGUFCYUVFLJZ-UHFFFAOYSA-N
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Description

(5-Chloro-2-methoxyphenyl)methanamine, also known as 5-Chloro-2-methoxybenzylamine, is a chemical compound with the molecular formula C8H10ClNO and a molecular weight of 171.63 g/mol . This compound is characterized by the presence of a chloro group at the 5th position and a methoxy group at the 2nd position on a benzene ring, with a methanamine group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-methoxyphenyl)methanamine can be achieved through various synthetic routes. One common method involves the reaction of 5-chloro-2-methoxybenzaldehyde with ammonia or an amine source under reductive amination conditions . This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reductive amination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-methoxyphenyl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield 5-chloro-2-methoxybenzaldehyde, while reduction can produce 5-chloro-2-methoxyphenylmethanol .

Scientific Research Applications

(5-Chloro-2-methoxyphenyl)methanamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (5-Chloro-2-methoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Chloro-2-methoxyphenyl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and methoxy groups on the benzene ring, along with the methanamine group, allows for a wide range of chemical modifications and applications .

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGGUFCYUVFLJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80573969
Record name 1-(5-Chloro-2-methoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181473-92-7
Record name 1-(5-Chloro-2-methoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of the above 2-chloro-2-methoxy-benzamide (1.0 g, 5.4 mmol) in anhydrous THF (10 mL) was added dropwise 1M BH3-THF complex (12.8 mL, 12.8 mmol) at 0° C. After 10 min. of stirring at 0° C., the reaction mixture was heated at 65° C. for 4 h. MeOH (approximately 10 mL) was then added to the cooled reaction mixture at 0° C. The reaction was warmed to room temperature and stirred for 10 min. The reaction solution was concentrated in vacuo to yield an oily product. The product was dissolved in 50% THF/MeOH (10 mL) and 4M HCl (10 mL) was added slowly to the solution. After 10 min. the mixture was partitioned between water (10 mL) and CH2Cl2 (20 mL). The aqueous layer was extracted with CH2Cl2 (10 mL) and the organic layers were discarded. The aqueous layer was basified to pH 9 with 5M NaOH solution. The solution was extracted with CH2Cl2 (3×20 mL). The combined organic layers were washed with brine, dried over MgSO4, and concentrated in vacuo to afford 0.36 g (39%) of 5-chloro-2-methoxy-benzylamine as a white solid.
Name
2-chloro-2-methoxy-benzamide
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
THF MeOH
Quantity
10 mL
Type
solvent
Reaction Step Four
Customer
Q & A

Q1: What is the significance of studying (5-chloro-2-methoxyphenyl)methanamine in the context of cAMP-dependent Protein Kinase A?

A1: This research investigates this compound as a fragment-like molecule interacting with cAMP-dependent Protein Kinase A (PKA) from Cricetulus griseus (Chinese hamster). [] PKA is a crucial enzyme involved in various cellular processes, making it a potential drug target for diseases like cancer and inflammation. Studying how small molecules like this compound bind to PKA can provide valuable insights into its structure and function. This knowledge can be further utilized to design more potent and selective PKA inhibitors for therapeutic applications.

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